N-Boc-3-bromo-6-chloroindole
Description
Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Materials Science
The indole nucleus is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. numberanalytics.comijpsr.com Its presence in essential biomolecules like the amino acid tryptophan underscores its fundamental role in biological systems. In medicinal chemistry, the indole scaffold serves as a versatile template for the design of drugs with a wide spectrum of therapeutic applications, including anticancer, anti-infective, and neurological disorder treatments. numberanalytics.commdpi.com The structural versatility of the indole ring allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for drug discovery. numberanalytics.commdpi.com
Indole derivatives have demonstrated the ability to target various biological pathways, making them valuable in the development of new therapeutic agents. mdpi.com For instance, the well-known anticancer agents vincristine (B1662923) and vinblastine (B1199706) are indole alkaloids that function by inhibiting tubulin polymerization in cancer cells. mdpi.com Furthermore, indole-based compounds are being explored for their potential to combat drug-resistant pathogens and manage chronic conditions like diabetes and hypertension. mdpi.com
Beyond pharmaceuticals, indole-based compounds are integral to the advancement of materials science. Their unique electronic and photophysical properties have led to their use in the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com
Role of Halogenated Indoles in Synthetic Methodologies
The introduction of halogen atoms onto the indole scaffold significantly enhances its synthetic utility. acs.org Halogenated indoles serve as key precursors for a multitude of chemical transformations, most notably metal-catalyzed cross-coupling reactions. acs.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for the elaboration of the indole core and the synthesis of complex molecular architectures.
The position of the halogen atom on the indole ring dictates its reactivity and the types of transformations it can undergo. For instance, 3-halogenated indoles are particularly useful for introducing substituents at the C3 position, a common site for functionalization in many biologically active indole derivatives. mdpi.com The presence of halogens can also influence the electronic properties of the indole ring, thereby modulating its reactivity in subsequent synthetic steps.
Recent advancements in synthetic chemistry have focused on developing green and efficient methods for the halogenation of indoles. organic-chemistry.orgacs.org These methods often utilize in situ-generated reactive halogenating species, which minimizes the use of hazardous reagents and reduces the formation of toxic byproducts. organic-chemistry.orgacs.org
The N-Boc Protecting Group: Strategic Importance in Indole Chemistry
The protection of the indole nitrogen is a critical consideration in many synthetic sequences involving this heterocyclic system. The N-H proton of the indole ring is acidic and can interfere with a variety of reagents, particularly strong bases and organometallics. Furthermore, the unprotected indole nitrogen can lead to undesired side reactions and a loss of regioselectivity in functionalization reactions.
Protecting Group Strategies for Indole Nitrogen
A variety of protecting groups have been developed for the indole nitrogen, each with its own set of advantages and disadvantages regarding introduction, stability, and removal. Common protecting groups include sulfonyl derivatives (e.g., tosyl), benzyl (B1604629) groups, and carbamates. researchgate.net The choice of protecting group depends on the specific reaction conditions that will be employed in the synthetic route. researchgate.net
For instance, while phenylsulfonyl (PhSO2) groups are readily introduced, their removal often requires harsh conditions. researchgate.net Benzyl groups can be cleaved under milder conditions, but their use may not be compatible with all synthetic transformations. researchgate.net Carbamate (B1207046) protecting groups, such as the tert-butyloxycarbonyl (Boc) group, offer a versatile alternative that is widely used in modern organic synthesis. researchgate.netorganic-chemistry.org
Influence of N-Boc on Regioselectivity and Reactivity of Indole
The N-Boc group plays a crucial role in directing the regioselectivity of indole functionalization reactions. nih.gov The steric bulk of the Boc group can hinder reaction at the N1 position and, in some cases, influence the accessibility of adjacent positions on the indole ring. More importantly, the electron-withdrawing nature of the Boc group can significantly alter the electronic properties of the indole nucleus.
This electronic effect is particularly evident in electrophilic aromatic substitution reactions. For example, the presence of an N-Boc group can direct nitration to the C3 position of the indole ring. rsc.org In other reactions, the N-Boc group can favor functionalization at the C2 position. acs.orgnih.gov The ability to control the regiochemical outcome of a reaction by simply choosing the appropriate N-protecting group is a powerful tool for synthetic chemists. nih.gov
The N-Boc group is also instrumental in facilitating certain types of reactions that are difficult to achieve with unprotected indoles. For example, the N-Boc group can stabilize anionic intermediates, allowing for regioselective metalation and subsequent functionalization of the indole ring. acs.org
Overview of N-Boc-3-bromo-6-chloroindole as a Synthetic Intermediate
This compound combines the key structural features discussed above into a single, highly versatile synthetic intermediate. uni.lubldpharm.comamadischem.com The N-Boc group provides protection for the indole nitrogen and allows for controlled reactivity, while the two halogen atoms at the C3 and C6 positions serve as handles for further synthetic elaboration.
The bromine atom at the C3 position is particularly well-suited for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. The chlorine atom at the C6 position offers an additional site for functionalization, allowing for the synthesis of highly substituted indole derivatives. The differential reactivity of the bromine and chlorine atoms can also be exploited to achieve selective transformations at each position.
The combination of these features makes this compound a valuable starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its use can significantly streamline synthetic routes and provide access to novel chemical space.
Research Objectives and Scope of the Outline
This article aims to provide a comprehensive overview of the chemical properties and synthetic applications of this compound. The focus will be strictly on the chemical nature of the compound and its role as a synthetic intermediate. The content will adhere to the provided outline, exploring the significance of the indole scaffold, the role of halogenation, and the strategic importance of the N-Boc protecting group. The discussion will be grounded in established principles of organic chemistry and supported by relevant research findings.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-6-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZPVBVOSNRGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191235 | |
| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-36-2 | |
| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformations of N Boc 3 Bromo 6 Chloroindole
Functional Group Interconversions at the Halogen Positions
The distinct electronic environments of the bromine at C3 and the chlorine at C6 allow for regioselective transformations. The C3 position of the indole (B1671886) ring is inherently more electron-rich and thus more susceptible to electrophilic attack and oxidative addition in catalytic cycles. Consequently, the C-Br bond at this position is generally more reactive than the C-Cl bond at the C6 position in palladium-catalyzed cross-coupling reactions. This difference in reactivity enables selective functionalization at the C3 position while leaving the C6-chloro substituent intact for potential subsequent transformations.
Cross-Coupling Reactions at C3 (Bromine)
The bromine atom at the C3 position of N-Boc-3-bromo-6-chloroindole is a key handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.
The Suzuki–Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is utilized to introduce aryl or vinyl groups at the C3 position. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system.
Research has shown that N-Boc-protected haloindoles are viable substrates for Suzuki-Miyaura coupling. For instance, studies on similar N-Boc-protected bromoindoles have demonstrated successful coupling with various arylboronic acids. rsc.orgnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, can facilitate the coupling under mild conditions. nih.govnih.gov For example, a protocol using a Pd/SSphos catalyst has been successfully applied to the cross-coupling of N-protected halotryptophan with arylboronic acids in an aqueous solvent system at a mild temperature of 37°C. nih.gov While specific data for this compound is not extensively detailed in the provided results, the general reactivity patterns of haloindoles suggest its amenability to this transformation. The reaction with an arylboronic acid would be expected to proceed selectively at the more reactive C3-bromo position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloindoles
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromoindole | p-Tolyl-B(OH)₂ | Pd/SSphos (5) | K₂CO₃ | Water-Acetonitrile (4:1) | 37 | >92 | nih.gov |
| N-Boc-7-bromotryptophan | p-Tolyl-B(OH)₂ | Pd/SSphos (5) | K₂CO₃ | Water-Acetonitrile (4:1) | 37 | 65 | rsc.org |
| 3-Chloroindazole | 5-Indole boronic acid | Pd source (2), Ligand (3) | K₃PO₄ | Dioxane/H₂O | 100 | Varies | nih.gov |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes. For this compound, Sonogashira coupling at the C3 position introduces an alkynyl moiety, a versatile functional group for further transformations.
Studies on similar N-Boc-protected bromoindoles have shown that the Sonogashira reaction proceeds efficiently under mild conditions. thieme-connect.de Typically, a catalyst system such as PdCl₂(PPh₃)₂ and CuI is used in the presence of an amine base like triethylamine (B128534) or diisopropylethylamine. thieme-connect.de The reaction can often be carried out at room temperature, affording good to excellent yields of the corresponding 3-alkynylindoles. thieme-connect.de The greater reactivity of the C-Br bond over the C-Cl bond ensures selective coupling at the C3 position of this compound.
Table 2: Representative Conditions for Sonogashira Coupling of Haloindoles
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| N-Boc-5-bromoindole | (Dimethylamino)propyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | rt | 69 | thieme-connect.de |
| N-Boc-5-bromoindole | N-Tosylpropargylamine | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | rt | 81 | thieme-connect.de |
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to synthesize arylamines from this compound by introducing a primary or secondary amine at the C3 position. The development of various generations of phosphine ligands has significantly expanded the scope and efficiency of this transformation. wikipedia.orgresearchgate.net
Recent research has demonstrated the successful Buchwald-Hartwig amination of N-Boc-protected 3-bromoindole with an amine, catalyzed by a "naked nickel" system, resulting in an excellent yield of the corresponding 3-aminoindole derivative. acs.org This suggests that this compound would be a suitable substrate for this transformation, with the reaction occurring selectively at the C3-bromo position. The choice of the palladium or nickel catalyst, ligand, and base is critical for optimizing the reaction conditions and accommodating a wide range of amine coupling partners. wikipedia.orgresearchgate.netacs.org
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Chlorides | Various Amines | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N (1 mol% Pd) | NaO-t-Bu | - | 100 | Varies | researchgate.net |
| N-Boc-3-bromoindole | Amine | "Naked Nickel" | - | - | - | Excellent | acs.org |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is highly versatile for creating carbon-carbon bonds and is known for its high functional group tolerance. nih.gov For this compound, a Negishi coupling would enable the introduction of alkyl, aryl, alkenyl, or alkynyl groups at the C3 position.
The successful application of Negishi coupling to functionalize other bromo-substituted heterocyclic systems suggests its feasibility for this compound. nih.govnih.gov The organozinc reagent can be prepared in situ or used as a pre-formed species. The palladium or nickel catalyst, often in conjunction with a phosphine ligand, facilitates the cross-coupling. organic-chemistry.org The higher reactivity of the C-Br bond would again direct the coupling to the C3 position.
Table 4: Representative Conditions for Negishi Coupling
| Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-bromo-1-(tert-butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine | n-Pr-ZnBr | Pd catalyst | THF | - | 76 | nih.gov |
| 5-bromo-1-methyl-1H-indazole | Benzylzinc bromide | Pd catalyst | THF | - | Varies | nih.gov |
The Stille coupling reaction forms a carbon-carbon bond by reacting an organotin compound (stannane) with an organic halide, catalyzed by palladium. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a drawback. organic-chemistry.org In the case of this compound, the Stille coupling would provide another avenue for introducing diverse carbon-based substituents at the C3 position.
The general principles of Stille coupling suggest that the more reactive C3-bromo bond of this compound would be the preferred site of reaction. researchgate.net The reaction typically involves a palladium(0) catalyst, such as Pd(PPh₃)₄, and may be enhanced by the addition of a co-catalyst or additives like CuI or CsF. organic-chemistry.orgresearchgate.net The choice of solvent and temperature can influence the reaction rate and yield.
Table 5: Representative Conditions for Stille Coupling
| Aryl Halide | Organostannane | Catalyst System | Additives | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Chlorides | Aryl Stannanes | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 100 | Good | researchgate.net |
| Aryl Halides | Aryl Stannanes | Pd(OAc)₂/Dabco | - | - | - | Varies | organic-chemistry.org |
Negishi Coupling
Cross-Coupling Reactions at C6 (Chlorine)
The presence of two different halogen atoms on the indole ring of this compound allows for selective functionalization. The chlorine atom at the C6 position can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. nih.gov In the context of dihalogenated indoles, the relative reactivity of the C-Br and C-Cl bonds under palladium catalysis is a key consideration for achieving selectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in Suzuki-Miyaura couplings. However, by carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively activate the C-Cl bond. researchgate.net For instance, the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, can facilitate the oxidative addition of palladium to the less reactive C-Cl bond.
While specific studies on this compound are not extensively detailed in the provided results, the principles of Suzuki-Miyaura reactions on polyhalogenated heterocycles suggest that selective coupling at the C6-chloro position is feasible. researchgate.netnih.gov The reaction would involve the coupling of an organoboron reagent (e.g., a boronic acid or boronic ester) with the C6 position of the indole. The choice of catalyst and conditions would be crucial to favor reaction at the chlorine over the more labile bromine. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling at Aryl Chlorides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-120 |
| NiCl₂[P(4-MeOPh)₃]₂ | P(4-MeOPh)₃ | K₃PO₄·3H₂O | Toluene | 110 |
This table presents generally applicable conditions for Suzuki-Miyaura couplings involving aryl chlorides and is not specific to this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the challenge in applying this to this compound lies in achieving selectivity for the C6-chloro position. The judicious choice of a palladium catalyst and ligand is paramount to facilitate the coupling of an amine with the aryl chloride. acs.orgchemspider.com
Modern Buchwald-Hartwig protocols have demonstrated the successful amination of a wide range of aryl chlorides. organic-chemistry.org These methods often employ specialized phosphine ligands that promote the challenging oxidative addition of palladium to the C-Cl bond. The reaction of this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base (e.g., sodium tert-butoxide) would be expected to yield the corresponding 6-aminoindole (B160974) derivative.
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100-120 |
| [(CyPF-tBu)PdCl₂] | - | K₃PO₄ | t-BuOH | 80-100 |
This table presents generally applicable conditions for Buchwald-Hartwig aminations involving aryl chlorides and is not specific to this compound.
Suzuki–Miyaura Cross-Coupling
Chemoselective Reactions Targeting Specific Halogens
The differential reactivity of the carbon-halogen bonds in this compound (C-Br vs. C-Cl) is the basis for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the order of reactivity is typically C-I > C-Br > C-Cl. This intrinsic difference allows for the selective reaction at the more reactive C3-bromo position while leaving the C6-chloro position intact, or vice versa, by tuning the reaction conditions.
For instance, milder palladium catalysts and conditions would likely favor reaction at the C-Br bond, allowing for the introduction of a substituent at the C3 position. Subsequent modification of the C6-chloro position could then be achieved under more forcing conditions. Conversely, highly active catalyst systems might enable direct reaction at the C-Cl bond, though this may also lead to reaction at the C-Br bond if not carefully controlled. The ability to perform these reactions sequentially provides a powerful strategy for the synthesis of diversely substituted indoles. researchgate.netnih.gov
Reactions Involving the Indole Nitrogen (N-Boc Group)
The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under various reaction conditions and its facile removal.
The N-Boc group is generally stable to a wide range of non-acidic reagents, including most nucleophiles and bases. organic-chemistry.org This stability allows for a broad scope of chemical transformations to be performed on the indole ring without affecting the protecting group. The concept of "orthogonal protection" is crucial here, allowing for the selective removal of one protecting group in the presence of others. wikipedia.orguchicago.edu For example, the Boc group is stable under conditions used to remove base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgwikipedia.org This orthogonality is a key advantage in the multi-step synthesis of complex molecules. wikipedia.org
The removal of the N-Boc group, or deprotection, is typically achieved under acidic conditions. acs.org A common method involves treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent. nih.govkuleuven.be However, a variety of other methods have been developed to effect this transformation under milder or different conditions.
Recent research has explored alternative deprotection strategies to accommodate sensitive functional groups. nih.gov These include:
Mild Acidic Conditions: Using reagents like oxalyl chloride in methanol (B129727), which is proposed to generate HCl in situ or react via a different electrophilic mechanism. nih.govrsc.org
Lewis Acids: Catalytic amounts of Lewis acids can also facilitate Boc removal.
Basic Conditions: While less common for N-Boc on indoles, certain basic conditions, such as sodium carbonate in refluxing DME, have been reported. nih.gov
Thermolysis: The Boc group can be removed by simple heating, sometimes on a solid support like silica (B1680970) gel. acs.orgresearchgate.net
Mechanochemical Methods: Solvent-free ball milling with p-toluenesulfonic acid has been shown to be an effective and environmentally friendly method for N-Boc deprotection. scirp.org
Table 3: Common and Alternative N-Boc Deprotection Methods
| Reagent(s) | Conditions | Comments |
| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Standard, highly effective. nih.gov |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Common alternative to TFA. nih.gov |
| Oxalyl Chloride/Methanol | Room Temperature | Mild conditions, suitable for acid-sensitive substrates. nih.govrsc.org |
| Iodine (catalytic) | Solvent-free or in solution | Mild, useful for sensitive compounds. nih.gov |
| p-Toluenesulfonic Acid (p-TsOH) | Ball milling, solvent-free | Green chemistry approach. scirp.org |
| Thermolysis | Heating (e.g., 150 °C in TFE) | Can be selective for N-Boc on aromatic systems. acs.org |
Deprotection Strategies for N-Boc
Acidic Deprotection (e.g., TFA, HCl)
Acid-catalyzed cleavage is the most traditional and frequently employed method for N-Boc deprotection. rsc.org Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are commonly used to efficiently remove the Boc group from a wide range of substrates, including indole derivatives. semanticscholar.orgnih.govnih.gov
The reaction mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to yield the unprotected amine.
Common Acidic Deprotection Conditions:
TFA in Dichloromethane (CH₂Cl₂): A standard procedure involves treating the N-Boc protected compound with a solution of TFA in CH₂Cl₂ at room temperature. semanticscholar.orgnih.gov
HCl in Organic Solvents: Solutions of HCl in solvents such as ethyl acetate, dioxane, or methanol are also effective for Boc removal. nih.govgoogle.com For instance, 4 M HCl in dioxane is a common reagent for this transformation. nih.gov
Aqueous Phosphoric Acid: This method offers a milder and more environmentally benign alternative for deprotecting tert-butyl carbamates. semanticscholar.orgnih.govorganic-chemistry.org
While effective, acidic deprotection can suffer from a lack of selectivity, potentially cleaving other acid-sensitive functional groups present in the molecule. nih.govnih.gov
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | semanticscholar.orgnih.gov |
| Hydrogen Chloride (HCl) | Ethyl Acetate, Dioxane, Methanol | Room Temperature | nih.govgoogle.comnih.gov |
| Aqueous Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | - | semanticscholar.orgorganic-chemistry.org |
| Oxalyl Chloride/Methanol | Methanol | Room Temperature, 1-4 h | nih.gov |
Thermal Deprotection
Thermolytic cleavage provides an alternative, catalyst-free method for N-Boc deprotection. nih.gov This approach involves heating the substrate in a suitable solvent, often at temperatures exceeding 100°C. nih.govresearchgate.net Continuous flow technology has been particularly effective for thermal deprotections, allowing for precise temperature control and short reaction times. nih.govresearchgate.net
Research has shown that N-Boc deprotection can be achieved by heating in various solvents, with methanol and 2,2,2-trifluoroethanol (B45653) (TFE) often yielding optimal results. nih.gov The efficiency of thermal deprotection is dependent on the nature of the amine; N-Boc groups on aryl amines and heterocycles like indole are generally more labile than those on alkyl amines, allowing for selective deprotection by controlling the temperature. nih.gov For example, studies have demonstrated that N-Boc indole can be deprotected with excellent conversion at 150°C in TFE. nih.gov
| Substrate | Solvent | Temperature | Time | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| N-Boc Indole | TFE | 150°C | 60 min | 98% | nih.gov |
| N-Boc Indole | Methanol | 120°C | 25 min | Complete | nih.gov |
| Generic N-Boc Compounds | TFE or HFIP | Reflux or Microwave | - | High for many substrates | researchgate.net |
Base-Mediated Deprotection
Although the Boc group is generally stable to basic conditions, cleavage can be achieved in certain cases, particularly with activated heterocyclic systems like pyrroles and imidazoles. wiley.comarkat-usa.org The increased acidity of the N-H proton in these heterocycles facilitates the removal of the Boc group under basic conditions. Reagents such as sodium carbonate in refluxing dimethoxyethane (DME) or sodium t-butoxide in wet tetrahydrofuran have been reported for this purpose. nih.gov However, for less activated systems like this compound, this method is generally less common than acidic or thermal approaches. It has been noted that refluxing aromatic N-Boc protected compounds in basic solutions can lead to deprotection. bham.ac.uk
Catalytic Deprotection
Catalytic methods offer mild and selective alternatives for N-Boc removal. A variety of catalysts have been developed to effect this transformation.
Iodine: Elemental iodine has been used as a catalyst for the deprotection of structurally diverse N-Boc protected amines, often under solvent-free conditions, providing excellent yields. wiley.com
Lewis Acids: Various Lewis acids, such as ZnBr₂, TiCl₄, and AlCl₃, can catalyze the cleavage of the Boc group under mild conditions. wiley.comsemanticscholar.org
Iridium Catalysis: In the context of C-H borylation, iridium catalysts have been shown to be compatible with N-Boc protected indoles. nih.gov While the primary goal is borylation, subsequent deprotection protocols that leave the newly installed C-B bond intact have been investigated. Attempts to use acid (HCl, TFA) resulted in decomposition, but treatment with sodium methoxide (B1231860) (NaOMe) successfully yielded the deprotected, borylated indole, albeit with variable yields on a larger scale. nih.gov
Influence of Deprotection on Other Functional Groups
A critical consideration in any deprotection strategy is its compatibility with other functional groups within the molecule. For a substrate like this compound, which contains halogen substituents, the choice of deprotection method can be crucial.
Acidic Conditions: While widely used, strong acids like TFA or HCl can be harsh and may lead to side reactions or the cleavage of other acid-labile groups such as esters or ethers. nih.govorganic-chemistry.org For instance, attempts to deprotect a complex molecule containing an ester bond with TFA or HCl led to the cleavage of the ester instead of the Boc group. nih.gov
Thermal Conditions: Thermal deprotection in the absence of a catalyst offers a potentially milder alternative that can avoid the use of harsh acids. This method has been shown to be compatible with a wide range of functional groups. researchgate.net Furthermore, the ability to control selectivity through temperature adjustments allows for the removal of one N-Boc group in the presence of another, less reactive one. nih.gov
Mild Catalytic/Reagent-Based Conditions: The development of milder deprotection reagents aims to enhance functional group tolerance. For example, using oxalyl chloride in methanol has been reported as a mild method that is effective for substrates containing acid-labile functionalities where traditional acidic methods fail. rsc.orgnih.gov Similarly, catalyst-free deprotection in boiling water represents an environmentally friendly approach with good functional group tolerance. semanticscholar.orgnih.gov The halogen atoms (bromo and chloro) on the indole ring are generally stable under most Boc deprotection conditions.
Reactions at Other Positions of the Indole Ring (C2, C4, C5, C7)
Beyond deprotection, the this compound scaffold is a substrate for further functionalization at other positions of the indole ring. The presence of the Boc group and the halogens influences the regioselectivity of these subsequent reactions.
C-H Functionalization Strategies in the Presence of Halogens
Direct C-H functionalization has become a powerful tool for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. chim.it For N-Boc protected indoles, C-H activation can be directed to various positions. The inherent reactivity of the indole ring often favors functionalization at the C2 or C3 positions. chim.it However, with the C3 position blocked by a bromine atom, reactions are often directed elsewhere.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, including indoles. masterorganicchemistry.com In the case of this compound, the indole ring is the site of electrophilic attack. The N-Boc group, being electron-withdrawing, deactivates the ring towards electrophilic substitution compared to an unprotected indole. However, reactions can still be achieved under appropriate conditions.
Nitration is a classic example of electrophilic aromatic substitution. nih.gov A method for the nitration of N-Boc protected indoles has been developed using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate as the electrophilic nitrating agent. nih.govrsc.org This reaction proceeds without the need for strong acids or metals. nih.gov The substitution typically occurs at the 3-position of the indole ring. nih.gov For this compound, the 3-position is already substituted, suggesting that nitration would occur at another position on the indole nucleus, likely guided by the electronic effects of the existing substituents.
| Reagent 1 | Reagent 2 | Product | Yield | Reference |
| Tetramethylammonium nitrate | Trifluoroacetic anhydride | 3-nitroindole derivative | Good to excellent | nih.govrsc.org |
Nucleophilic Aromatic Substitution Reactions
The rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. masterorganicchemistry.com Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. byjus.com For instance, base-promoted SNAr reactions of chloroarenes with amines can be used to form N-aryl indoles. mdpi.com
| Reactant | Nucleophile | Product | Reference |
| Activated aryl halide | Amine | N-aryl indole | mdpi.com |
| Activated aryl halide | Alkoxide | Aryl ether | byjus.com |
| Activated aryl halide | Thiolate | Aryl thioether | byjus.com |
Directed Metalation and Subsequent Transformations
Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. This approach involves the deprotonation of a C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents.
For indole derivatives, the N-protecting group can act as a DMG. For example, the N-Boc group can direct metalation to the C2 or C7 position. Subsequent reaction with an electrophile allows for the introduction of a functional group at a specific position. While direct metalation of this compound is not explicitly detailed in the provided results, related transformations on substituted indoles suggest its feasibility. For instance, directed ortho-metalation strategies have been effectively used for the regioselective synthesis of substituted naphthalenes. acs.org Furthermore, site-selective amination of heteroarenes, including indoles, has been achieved via deprotonative zincation, which is a related C-H activation strategy. nih.gov
| Directing Group | Base | Electrophile | Product | Reference |
| N-Boc | Organolithium reagent | Various electrophiles | C2 or C7 substituted indole | acs.org |
| Amide | TMP-ZnCl2·LiCl | Aminating agent | ortho-aminated arene | nih.gov |
Rearrangement Reactions
Rearrangement reactions can lead to the formation of new carbocyclic or heterocyclic frameworks from indole precursors. The Fischer indole synthesis itself is a classic example of a rearrangement reaction used to form the indole ring. rsc.org While specific rearrangement reactions starting directly from this compound were not found, related indole derivatives undergo various transformations.
Mechanistic Investigations of Reactions Involving N Boc 3 Bromo 6 Chloroindole
Elucidation of Reaction Pathways for Cross-Coupling Reactions
N-Boc-3-bromo-6-chloroindole serves as a key substrate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations for creating carbon-carbon and carbon-heteroatom bonds. The mechanistic pathways of these reactions, particularly well-studied variants like the Suzuki-Miyaura coupling, are crucial for targeted synthesis.
Catalytic Cycles (e.g., Palladium-catalyzed mechanisms)
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a well-established sequence of three primary steps involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states. yonedalabs.comsioc-journal.cnchemrxiv.orgwikipedia.org
Oxidative Addition : The cycle initiates with the oxidative addition of the C-Br bond at the 3-position of this compound to a coordinatively unsaturated Pd(0) complex. chemrxiv.orglibretexts.org This is often the rate-determining step in the cycle. libretexts.org The greater reactivity of the C-Br bond compared to the C-Cl bond allows for this step to occur chemoselectively. rsc.orgrsc.org This process forms a square planar Pd(II) intermediate. yonedalabs.com Computational and experimental studies suggest that for aryl bromides, this addition typically occurs from a monoligated Pd(0) complex (L₁Pd(0)), which is a highly active catalytic species. chemrxiv.orgacs.org
Transmetalation : In this step, the organic moiety from an organometallic reagent (like an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex. chemrxiv.orgwikipedia.orgnih.gov This step requires activation by a base, which forms a more nucleophilic "ate" complex (e.g., a boronate). wikipedia.org The halide or other leaving group on the palladium is displaced by the organic group from the organoboron species, resulting in a diorganopalladium(II) complex. wikipedia.orglibretexts.org The exact mechanism of transmetalation can be complex and is often dependent on the specific reaction conditions. wikipedia.orgnih.gov
Reductive Elimination : This is the final step where the two organic ligands on the diorganopalladium(II) intermediate couple, forming the new C-C bond and the desired product. chemrxiv.orglibretexts.org This process regenerates the Pd(0) catalyst, which can then participate in a new catalytic cycle. sioc-journal.cnchemrxiv.org
This entire process is highly efficient, allowing for the construction of complex molecules from readily available starting materials.
Ligand Effects on Selectivity and Efficiency
The ligands coordinated to the palladium center are not mere spectators; they play a decisive role in controlling the efficiency and selectivity of the cross-coupling reaction. numberanalytics.com The ligand's steric and electronic properties can influence every step of the catalytic cycle. acs.orgnumberanalytics.com
Steric Effects: Bulky ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or other trialkylphosphines, are known to accelerate both oxidative addition and reductive elimination. acs.orgnih.gov The formation of monoligated L₁Pd(0) species, which are highly active, is favored by sterically demanding ligands. acs.org This can lead to higher turnover numbers and the ability to couple sterically hindered substrates. nih.gov However, the choice of ligand must be carefully tuned; for instance, while P(t-Bu)₃ is effective for Suzuki reactions of aryl chlorides, it is less so for aryl triflates, where a less bulky ligand like tricyclohexylphosphine (B42057) (PCy₃) performs better. nih.gov
Electronic Effects: The electron-donating or -withdrawing nature of a ligand modifies the electron density on the palladium atom, which in turn affects its reactivity. numberanalytics.com Electron-rich phosphine (B1218219) ligands enhance the rate of oxidative addition by making the Pd(0) center more nucleophilic. acs.org
Chemoselectivity: In a molecule like this compound, the ligand is critical for achieving chemoselectivity between the C-Br and C-Cl bonds. The inherent reactivity order for oxidative addition is C-I > C-Br > C-OTf > C-Cl. libretexts.org Ligands can be used to enhance this natural preference. For example, specific phosphine ligands like SelectPhos have been shown to provide excellent selectivity for C-Cl activation over C-OTf, while other systems can be tuned to favor C-Br over C-Cl. rsc.orgresearchgate.net In some cases, chemodivergent systems can be designed where the choice of ligand dictates which of two different electrophilic sites will react. researchgate.net
The table below illustrates how different ligand and catalyst systems can be optimized for specific cross-coupling reactions, highlighting the importance of the ligand in achieving high yields and selectivity.
| Catalyst/Ligand System | Substrate Type | Key Feature | Source |
| Pd/P(t-Bu)₃ | Aryl Chlorides, Bromides | Effective for hindered substrates at room temp. | nih.gov |
| Pd/PCy₃ | Aryl Triflates | Good yields for triflates at room temp. | nih.gov |
| Pd/SelectPhos | Chloroaryl Triflates | Excellent chemoselectivity for C-Cl bond | researchgate.net |
| Pd/sSPhos or sXPhos | Dichloroarenes | Site-selectivity controlled by ligand/cation interaction | incatt.nl |
Mechanisms of N-Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom of indoles. Its removal, or deprotection, is a critical step in many synthetic sequences and is typically accomplished under acidic conditions. total-synthesis.commasterorganicchemistry.com
The mechanism for the acid-catalyzed deprotection of the N-Boc group is a well-understood process: masterorganicchemistry.comcommonorganicchemistry.comyoutube.com
Protonation : The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comcommonorganicchemistry.com
Fragmentation : The protonated carbamate (B1207046) is unstable and fragments. This step involves the loss of a stable tertiary carbocation, the tert-butyl cation, to form an intermediate carbamic acid. total-synthesis.comcommonorganicchemistry.com
Decarboxylation : The resulting carbamic acid is also unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. masterorganicchemistry.comcommonorganicchemistry.com
Amine Formation : This decarboxylation yields the deprotected, free indole (B1671886) nitrogen. Under the acidic reaction conditions, the indole nitrogen is typically protonated, yielding its corresponding salt. commonorganicchemistry.com
The byproducts of this reaction are the stable tert-butyl cation and carbon dioxide. total-synthesis.comcommonorganicchemistry.com The tert-butyl cation can be trapped by nucleophiles or deprotonate to form isobutene gas. total-synthesis.comcommonorganicchemistry.com The stability of this carbocation is a key driving force for the reaction. The Boc group is valued for its stability to basic conditions and many nucleophiles, providing orthogonality with other protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenolysis). total-synthesis.commasterorganicchemistry.com
Studies on Regioselectivity and Chemoselectivity
The presence of two different halogen atoms at two distinct positions on the N-Boc-indole scaffold makes this compound an interesting substrate for studying selective functionalization.
Steric and Electronic Effects of Substituents
Beyond the identity of the halogens, other substituents on the indole ring exert both steric and electronic influences on the reaction's outcome.
Steric Effects: The N-Boc group is sterically bulky. While it is not directly adjacent to the C-3 bromine, its presence can influence the approach of the catalyst and other reagents. nih.gov Similarly, substituents on the coupling partner can have a significant impact. For example, sterically hindered arylboronic acids may require longer reaction times or more active catalyst systems to couple efficiently. nih.gov In some systems, steric hindrance near a reactive site can be used to direct a reaction to a less hindered position, although in the case of this compound, the electronic preference for the C-3 position typically dominates. Computational studies have confirmed that both steric and electronic effects from substituents heavily influence the final products in indole chemistry. researchgate.net
Computational Chemistry and DFT Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of organic reactions. For substituted indoles, including this compound, DFT calculations can elucidate the influence of substituents on the electronic properties and reactivity of the indole core. These studies are crucial for rationalizing observed experimental outcomes and for designing new synthetic methodologies.
DFT methods are employed to model the geometric and electronic structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a comprehensive picture of the reaction mechanism can be constructed. For instance, in studies of related indole systems, DFT calculations have been used to investigate the dearomative (3+2) annulation reactions of indoles with azaoxyallyl cations. These studies supported a stepwise reaction pathway by calculating the energies of the intermediates and transition states. nih.govacs.org Similarly, computational models have been used to understand the regioselectivity of radical additions to the indole nucleus, which is a departure from the typical electrophilic substitution patterns. nih.gov
The choice of functional and basis set is critical for obtaining accurate results. A common approach involves using a hybrid functional like B3LYP or M06-2X with a suitable basis set, such as 6-31G(d) or larger, to optimize geometries. nih.govnih.gov Solvation effects are often included using implicit solvent models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. rsc.org
Transition State Analysis
Transition state (TS) analysis is a cornerstone of computational mechanistic studies. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-making and bond-breaking processes. By locating and characterizing transition states, chemists can understand the feasibility of a proposed reaction pathway and the origins of selectivity.
For reactions involving indole derivatives, TS analysis has been instrumental in explaining observed regioselectivity and stereoselectivity. For example, in the dearomative (3+2) reaction of indoles, DFT calculations located the transition states for both concerted and stepwise pathways, revealing that the stepwise mechanism is energetically favored. nih.govacs.org The energy of the transition state for the initial carbon-carbon bond formation at the C3 position of the indole was found to be significantly lower than that for bond formation at the C2 position, thus explaining the observed regioselectivity. nih.gov
In another example concerning the synthesis of pyrroloindolines, DFT calculations were used to examine the mechanism of the reaction between indoles and azaoxyallyl cations. The analysis of the transition states for the stepwise formation of the product revealed that the pathway involving initial C-C bond formation at the C3 position of the indole is kinetically favored. nih.govacs.org The calculated structures of the transition states provide detailed information about the geometry of the reacting molecules at the point of highest energy.
The table below presents hypothetical transition state energy data for a generic reaction of an N-Boc-halo-indole, illustrating the type of information obtained from such analyses.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| C-C Bond Formation | TS1 | 15.2 |
| Ring Closure | TS2 | 10.8 |
| Proton Transfer | TS3 | 5.4 |
| This table is illustrative and does not represent data for this compound specifically. |
Energy Profiles and Reaction Kinetics
By calculating the energies of all stationary points on a potential energy surface (reactants, intermediates, transition states, and products), a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout a reaction and is fundamental to understanding the reaction kinetics. The highest energy barrier in the profile corresponds to the rate-determining step of the reaction.
For instance, in the study of the dearomative (3+2) reaction of indoles, the calculated free energy profile showed that the formation of the C3-adduct intermediate is the rate-limiting step, with a subsequent lower barrier for the ring-closing step. nih.govacs.org In the ruthenium-catalyzed synthesis of indoles from alkynes and aryl azides, DFT analysis provided a detailed energy profile of the catalytic cycle, helping to explain the limited reactivity of certain substrates. unimi.itnih.gov
The energy profile for the reaction of an N-Boc protected indole with cyclobutanone (B123998) has been computationally investigated, revealing the energetics of the nucleophilic addition and a subsequent intramolecular Boc-group transfer. rsc.org The calculations showed that the initial nucleophilic addition has a higher energy barrier than the subsequent elimination step, identifying the former as the rate-determining step. rsc.org
Below is an illustrative reaction energy profile table for a hypothetical two-step reaction.
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +22.5 |
| Intermediate | +5.7 |
| Transition State 2 | +18.9 |
| Products | -10.2 |
| This table is illustrative and does not represent data for this compound specifically. |
Prediction of Reactivity and Selectivity
A major strength of computational chemistry is its ability to predict the reactivity and selectivity of chemical reactions. For a molecule like this compound, with multiple potential reaction sites, predicting where a reaction will occur is crucial. DFT calculations can determine the relative energies of different reaction pathways, thereby predicting the major product.
The electronic nature of the substituents plays a significant role in directing the reactivity of the indole ring. The N-Boc group is electron-withdrawing, which deactivates the pyrrole (B145914) ring towards electrophilic attack compared to an N-H or N-alkyl indole. The bromine at the 3-position and the chlorine at the 6-position also influence the electron distribution. Computational studies on variously substituted indoles have shown that the regioselectivity of reactions can be finely tuned by the electronic and steric effects of the substituents. nih.govacs.org
For example, computational studies on the nucleophilic addition to indolynes have shown that the regioselectivity is controlled by distortion energies, providing a model for predicting the outcome of such reactions. nih.gov In the context of C-H functionalization of indoles, DFT calculations have been used to construct quantitative structure-selectivity relationships, enabling the prediction of reaction outcomes with high accuracy. acs.org Machine learning models, trained with data from DFT calculations, are also emerging as powerful tools for predicting the selectivity of reactions involving indoles. researchgate.netfrancis-press.com
The calculated energy differences between competing transition states can provide a quantitative prediction of product ratios. For example, a difference of 1.4 kcal/mol in activation energy at room temperature corresponds to a product ratio of approximately 10:1.
Applications of N Boc 3 Bromo 6 Chloroindole in Complex Molecule Synthesis
Synthesis of Pharmaceutical Intermediates and APIs
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. nih.gov N-Boc-3-bromo-6-chloroindole serves as a key starting material for intermediates and Active Pharmaceutical Ingredients (APIs) by enabling the strategic introduction of molecular diversity.
The halogenated indole framework is central to many drug candidates. For instance, derivatives of 6-bromoindole (B116670) have been utilized in the synthesis of bis-indole alkaloids, some of which exhibit potential anti-leukemia activity. nih.gov Similarly, 6-chloroindole (B17816) derivatives have been incorporated into macrocyclic structures designed to inhibit the p53-MDM2 protein-protein interaction, a critical target in oncology research. amadischem.com
This compound is an exemplary scaffold for such endeavors. The C3-bromo position can be readily functionalized through reactions like Suzuki or Stille coupling to introduce aryl or other substituent groups, while the C6-chloro group can be retained or further modified. This dual halogenation pattern allows for the stepwise and regioselective construction of highly substituted indole cores, which are foundational to many modern drug discovery programs. nih.gov The Boc protecting group ensures that the indole nitrogen's reactivity does not interfere with these transformations and can be removed under mild acidic conditions late in the synthetic sequence. nih.gov
Table 1: Potential Pharmaceutical Scaffolds from this compound Analogs
| Precursor Class | Synthetic Transformation | Resulting Scaffold Type | Potential Therapeutic Area | Citation |
| 6-Bromoindoles | Multi-step synthesis, Dimerization | Bis-indole Alkaloids | Anticancer | nih.gov |
| 6-Chloroindoles | Ugi Reaction, Ring-Closing Metathesis | Peptide Macrocycles | Anticancer (p53-MDM2) | amadischem.com |
| 3-Bromoindoles | Cross-Coupling, Cyclization | Functionalized Indoles | Various | beilstein-journals.org |
This compound is an effective precursor for a variety of biologically active indole derivatives. The synthesis of marine natural products often relies on halogenated indoles. For example, 6-bromoindole is a known starting material for the synthesis of the antifungal alkaloid hamacanthin A and the alkaloid granulatimide. arkat-usa.org
The C3-bromo position of this compound is particularly useful for introducing side chains or other ring systems. Through palladium-catalyzed cross-coupling reactions, various groups can be attached at this position, leading to a diverse library of potential therapeutic agents. After modification at the C3 position, the Boc group can be cleaved, and the indole nitrogen can be further functionalized, or the C6-chloro atom can be targeted for additional coupling reactions, providing a pathway to complex, multi-substituted indole derivatives with potential applications in areas such as oncology and infectious diseases. nih.govbohrium.com
Drug Candidate Scaffolds
Construction of Advanced Heterocyclic Systems
The reactivity of this compound extends to the formation of more intricate heterocyclic systems, where the indole ring is fused to or part of a larger, multi-cyclic architecture.
The synthesis of fused indole systems, such as carbolines and indolo[3,2-b]indoles, often employs halo-indoles as key precursors. beilstein-journals.org Palladium-catalyzed reactions are a cornerstone of these strategies. For instance, an intramolecular Heck reaction can be used to fuse a new ring onto the indole core.
Starting with this compound, a vinyl or allyl group can be introduced elsewhere on the molecule, typically via the indole nitrogen after deprotection or at the C2 position. A subsequent intramolecular palladium-catalyzed cyclization involving the C3-bromo atom would then forge the new ring, leading to a fused polycyclic system. beilstein-journals.orgrsc.org This methodology provides access to rigid, planar molecules that are of interest for their potential electronic properties and as DNA intercalators.
Table 2: Strategies for Fused Heterocycle Synthesis
| Reaction Type | Key Precursor Feature | Resulting System | Catalyst/Reagents | Citation |
| Intramolecular Heck | C3-Bromo, tethered alkene | Fused Polycycle | Palladium Catalyst | beilstein-journals.org |
| Two-fold C-N Coupling | Di-bromo precursor | Dihydropyrido[3,2-b:5,6-b']diindoles | Palladium Catalyst | beilstein-journals.org |
| Oxidative Cyclization | 2-Alkenylaniline | 3-Bromoindole | PIDA, LiBr | beilstein-journals.orgorganic-chemistry.org |
Spirocyclic indoles, which feature a common carbon atom between the indole ring and another ring system, are prevalent in natural products and possess significant biological activity. nih.gov The synthesis of these complex three-dimensional structures can be approached using halo-indole precursors. Methodologies such as [3+2] cycloaddition reactions of indole derivatives or dearomatizing spirocyclization of halo-indoles are powerful tools for creating spiro-quaternary centers. beilstein-journals.orgacs.org For example, spiro[cyclopenta[b]indole-1,3'-oxindole] scaffolds have been synthesized via asymmetric cycloaddition reactions. beilstein-journals.org Furthermore, the synthesis of 5-brominated spiro-phytoalexins like spirobrassinin (B1214345) demonstrates the utility of bromoindoles in building these architectures. researchgate.net this compound, with an appropriate tether attached to the C2 position or the nitrogen, could undergo an intramolecular nucleophilic substitution or a metal-catalyzed cyclization to form a spiro-center at C3.
Bridged indole alkaloids, such as apparicine, represent another challenging synthetic target. The construction of their unique bicyclic systems has been achieved using intramolecular Heck reactions, where a bond is formed between two non-adjacent atoms of a macrocyclic precursor. nih.gov The C3-bromo functionality of this compound is ideally suited for this type of transformation, enabling the synthesis of complex, strained, bridged systems.
Fused Indole Derivatives
Preparation of Agrochemicals
The utility of the indole scaffold extends beyond pharmaceuticals into the agrochemical sector. bohrium.com The closely related compound, tert-butyl 3-bromo-1H-indole-1-carboxylate, is explicitly mentioned as a crucial building block for synthesizing agrochemicals, including pesticides and herbicides. acs.org This indicates that the unique reactivity of the 3-bromo-N-Boc-indole core is valuable for creating molecules with potent biological effects relevant to crop protection. By extension, this compound offers an even more advanced starting point, with the C6-chloro group providing an additional site for modification to fine-tune the biological activity and physical properties of the target agrochemical.
Synthesis of Natural Products and Analogues
While direct synthetic routes employing this compound are not detailed in the reviewed literature, the synthesis of many complex marine alkaloids relies on similarly substituted indole precursors. Halogenated indoles, particularly bromoindoles, are key starting materials for constructing bis-indole alkaloids like the dragmacidin and topsentin (B55745) families, which exhibit significant biological activities. nih.govchem-station.comthieme-connect.com
For instance, the total synthesis of dragmacidin D, a potent inhibitor of serine-threonine protein phosphatases, has been accomplished using strategies that involve halogenated indole derivatives. chem-station.comrsc.org Syntheses of related marine natural products, such as barettin (B3061388) and dipodazine, have also utilized precursors like 6-bromoindole-3-carboxaldehyde (B99375) and 6-bromotryptophan methyl ester. ki.se The N-Boc protecting group is frequently employed in these synthetic pathways to prevent unwanted side reactions at the indole nitrogen and to direct reactions to other positions on the indole ring. thieme-connect.comresearchgate.net For example, syntheses involving (indol-3-yl)ethane-1,2-diamines, which are precursors to several classes of marine alkaloids, have been developed using N-Boc-3-(2-nitrovinyl)indoles. thieme-connect.com
The specific substitution pattern of this compound, with halogens at both the C3 and C6 positions, makes it a potentially valuable intermediate for creating complex molecular architectures through sequential, site-selective cross-coupling reactions.
Development of Novel Organic Materials
There is no specific information available in the searched literature regarding the application of this compound in the development of novel organic materials. However, indole derivatives are known to be important structural motifs in materials science. nih.gov They are utilized in the creation of organic semiconductors, polymers, and fluorescent probes due to their unique electronic and photophysical properties.
The development of poly-substituted indole oligomers for materials applications, such as modeling the photoprotective properties of eumelanin, has been explored. rsc.org These syntheses often rely on iterative cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link indole units together. The di-halogenated nature of this compound would theoretically permit its use as a monomer or building block in the step-wise construction of such indole-based polymers or functional materials. The N-Boc group could serve to enhance solubility during synthesis and can be removed in a final step to unmask the N-H functionality if required for the material's properties. researchgate.net
Future Research Directions and Challenges
Development of More Sustainable and Greener Synthetic Routes
The increasing demand for environmentally responsible chemical manufacturing necessitates the development of greener synthetic pathways for key intermediates like N-Boc-3-bromo-6-chloroindole. rsc.orgrsc.org Current multi-step syntheses often rely on harsh reagents and generate significant waste. Future research should focus on improving atom economy and reducing the environmental impact. rsc.org
Catalyst Design for Enhanced Efficiency and Selectivity
A primary challenge in synthesizing this compound is achieving precise regioselectivity for the halogenation steps. Future research should target the design of advanced catalysts that can direct the installation of chlorine at the C6 position and bromine at the C3 position with high fidelity, minimizing the formation of isomeric byproducts.
Key areas for catalyst development include:
Transition Metal Catalysis : Exploring a wider range of transition metals beyond palladium, such as cobalt, rhodium, and iridium, could lead to novel catalytic cycles with improved selectivity. mdpi.commdpi.comacs.org For instance, iridium catalysts have shown promise for the C6 borylation of certain indole (B1671886) derivatives, a strategy that could be adapted for C6 halogenation. thieme-connect.comthieme-connect.com
Organocatalysis : Developing chiral organocatalysts could not only improve the sustainability profile by avoiding heavy metals but also open avenues for direct asymmetric functionalization during the synthesis. researchgate.net
Enzymatic Catalysis : Biocatalysis, using enzymes capable of selective halogenation, represents a highly sustainable frontier. thieme-connect.com While challenging, the discovery or engineering of a halogenase that can differentiate the C3 and C6 positions on the indole ring would be a significant breakthrough.
| Catalyst Type | Potential Application | Research Goal |
| Palladium(II) Complexes | Cross-coupling and cyclization | Improve yields and reduce catalyst loading in multi-step syntheses. mdpi.com |
| Cobalt(III) Catalysts | Redox-neutral C-H annulation | Develop direct C-H chlorination at the C6 position. mdpi.com |
| Iridium Complexes | C-H Borylation/Functionalization | Achieve regioselective C6 functionalization prior to bromination at C3. thieme-connect.comthieme-connect.com |
| Chiral Phosphoric Acids | Asymmetric Friedel-Crafts Reactions | Catalyze enantioselective reactions using the indole as a nucleophile. acs.org |
| Halogenase Enzymes | Direct, selective halogenation | Engineer enzymes for one-pot, regioselective di-halogenation. |
Flow Chemistry Applications
Translating the synthesis of this compound from batch processing to continuous flow chemistry offers significant advantages. nottingham.ac.ukresearchgate.net Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety (especially when handling hazardous reagents), and easier scalability. Future work should focus on designing and optimizing a multi-step flow process that integrates the Boc-protection, chlorination, and bromination steps into a single, continuous operation.
Exploration of New Reactivity Modes and Functionalizations
The differential reactivity of the C3-Br and C6-Cl bonds is a key feature of this compound that remains underexplored. The C3-bromo position is generally more susceptible to substitution and cross-coupling reactions than the more inert C6-chloro position. This provides a powerful handle for sequential and site-selective modifications.
Future research should systematically explore:
Selective Cross-Coupling Reactions : Developing highly selective palladium- or copper-catalyzed conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) that exclusively target the C3-Br bond while leaving the C6-Cl bond intact. nih.gov This would allow for the introduction of a wide array of substituents at C3, followed by a subsequent, more forcing reaction at C6.
Domino and Cascade Reactions : Designing one-pot cascade reactions that are initiated by a transformation at the C3 position, leading to subsequent intramolecular cyclizations or rearrangements involving the rest of the molecule. acs.org
Metal-Halogen Exchange : Investigating selective metal-halogen exchange at the C3 position to generate organometallic indole intermediates, which can then be trapped with various electrophiles.
Asymmetric Synthesis and Enantioselective Transformations
While this compound is achiral, it is a valuable precursor for the synthesis of chiral molecules, particularly those containing a stereocenter at the C3 position or an adjacent atom. Future research should focus on developing catalytic asymmetric methods that utilize this building block. acs.org For example, the enantioselective Friedel-Crafts alkylation of the indole core or asymmetric transformations of substituents introduced at the C3 position are promising areas of investigation. acs.org Palladium-catalyzed asymmetric hydrogenation of derivatives where the C3-bromo substituent has been replaced by an unsaturated group could yield chiral indolines. researchgate.net
Targeted Synthesis of Complex Indole-Containing Natural Products
Halogenated indole alkaloids, many of which are isolated from marine organisms, represent a class of natural products with significant biological activities. nih.gov this compound is an ideal starting material for the targeted synthesis of these complex molecules, particularly those bearing halogen atoms on the benzene (B151609) ring.
Future synthetic campaigns could target:
Makaluvamines and Discorhabdins : These marine alkaloids feature a pyrrolo[4,3,2-de]quinoline core and often possess halogen substituents. rsc.org The 6-chloro substituent of the starting material could be incorporated into the final natural product structure.
Communesins and Perophoramidine : These are complex, caged indole alkaloids whose syntheses often involve the coupling of functionalized indole units. rsc.org The dual halogenation of this compound allows for orthogonal synthetic strategies.
Meridianins : These marine alkaloids are characterized by a 3-substituted indole core with bromine substitutions at various positions, including C6. nih.gov The 6-chloroindole (B17816) moiety could serve as a synthetic surrogate for the 6-bromoindole (B116670) found in Meridianin B and D. nih.gov
The N-Boc group is particularly useful in these syntheses, as it directs lithiation and can be removed under acidic conditions late in a synthetic sequence. nsf.govnih.gov
Advanced Spectroscopic Characterization and Structural Analysis Techniques
The unambiguous characterization of this compound and its subsequent derivatives is critical. While standard techniques like NMR and mass spectrometry are essential, more advanced methods will be required to resolve complex structural challenges. rsc.org
Future research will rely on:
High-Field NMR Spectroscopy : Utilizing high-field (600 MHz and above) NMR to resolve complex proton and carbon signals, especially in structurally dense derivatives. rsc.org
Computational Chemistry (DFT) : Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and coupling constants. researchgate.net Comparing these computed values with experimental data can help confirm proposed structures and resolve ambiguities, such as differentiating between regioisomers. researchgate.net
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and absolute stereochemistry in chiral derivatives. researchgate.net Obtaining suitable crystals for analysis will be a key objective in future synthetic work.
Advanced Mass Spectrometry : Techniques like Collision Cross Section (CCS) analysis via ion mobility-mass spectrometry can provide an additional layer of structural information beyond a simple mass-to-charge ratio, helping to distinguish between isomers. uni.lu
| Technique | Application | Purpose |
| High-Field NMR (¹H, ¹³C) | Routine characterization | Confirm covalent structure and purity. rsc.orgresearchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation | Determine connectivity within complex derivatives. |
| X-ray Crystallography | Definitive structure proof | Unambiguously determine molecular geometry and stereochemistry. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination | Confirm elemental composition. rsc.org |
| Density Functional Theory (DFT) | Computational analysis | Predict spectroscopic properties and resolve structural ambiguities. researchgate.net |
| Collision Cross Section (CCS) Analysis | Isomer differentiation | Provide shape-based separation to complement mass data. uni.lu |
Integration with High-Throughput Experimentation and Automation
The structural attributes of this compound, specifically its protected nitrogen and two distinct halogenated positions, make it an exceptionally valuable building block for high-throughput experimentation (HTE) and automated synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection, a crucial feature for multi-step automated sequences. mdpi.com The differential reactivity of the bromo and chloro substituents further enhances its utility, enabling selective, sequential functionalization in automated workflows.
The primary driver for integrating this compound into HTE platforms is the rapid generation of diverse molecular libraries. In medicinal chemistry, the indole scaffold is a privileged structure found in numerous biologically active compounds. mdpi.com Automated systems can leverage this single intermediate to produce hundreds or thousands of derivatives for screening. For instance, an automated platform could execute a series of parallel cross-coupling reactions at the 3-bromo position, followed by a different set of couplings at the 6-chloro position after potential deprotection and re-functionalization of the indole nitrogen. This approach dramatically accelerates the structure-activity relationship (SAR) studies essential for drug discovery. mdpi.com
Modern automation technologies are well-suited for handling a versatile substrate like this compound. Key technologies include:
Automated Liquid Handlers and Robotic Arms: These systems can precisely dispense the compound solution, reagents, and catalysts into multi-well plates (e.g., 96- or 384-well formats) for parallel reaction screening and optimization. xtalpi.com
Continuous-Flow Microreactors: Automated flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is ideal for optimizing reactions involving halogenated indoles. nih.gov This technology can improve reaction yields, reduce byproducts, and enhance safety, particularly for exothermic or fast reactions. nih.gov An automated sequential approach in flow microreactors has been successfully used to generate and react various indole derivatives, a methodology directly applicable to this compound. nih.gov
Acoustic Droplet Ejection (ADE): This technology enables the transfer of nanoliter volumes of reagents, facilitating the miniaturization and high-throughput screening of chemical reactions. researchgate.net Integrating this compound into ADE-based workflows would allow for the rapid scouting of a vast array of reaction conditions and coupling partners with minimal consumption of this valuable intermediate. researchgate.net
A significant challenge in this integration lies in the optimization of reaction conditions for this specific substrate across different automated platforms. The reactivity of the C-Br and C-Cl bonds can be sensitive to the choice of catalyst, ligand, base, and solvent. Therefore, initial high-throughput screening would be necessary to establish robust protocols. For example, a design of experiment (DoE) approach could be employed to systematically explore the parameter space for Suzuki or Buchwald-Hartwig couplings at the 3-position.
The table below illustrates a hypothetical data set from a high-throughput screening experiment aimed at optimizing a Suzuki coupling reaction with this compound.
Table 1: Illustrative High-Throughput Screening Data for Suzuki Coupling of this compound
| Experiment ID | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| HTE-001 | Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 78 | 91 |
| HTE-002 | Pd₂(dba)₃ (1%) | XPhos | Cs₂CO₃ | Toluene | 110 | 85 | 95 |
| HTE-003 | Pd(PPh₃)₄ (5%) | PPh₃ | K₃PO₄ | DME/H₂O | 90 | 65 | 88 |
| HTE-004 | Pd₂(dba)₃ (1%) | SPhos | K₃PO₄ | THF | 80 | 72 | 90 |
| HTE-005 | Pd(OAc)₂ (2%) | XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 91 | 97 |
Future research should focus on developing pre-validated, "plug-and-play" automated protocols for common transformations of this compound. This would involve creating comprehensive datasets, like the one conceptualized above, for a wide range of reaction types. Furthermore, integrating automated synthesis with in-line analysis (e.g., LC-MS, NMR) and automated purification systems would create a fully autonomous workflow from building block to purified compound library, significantly accelerating the discovery of new chemical entities. xtalpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-Boc-3-bromo-6-chloroindole, and how can bromination regioselectivity be optimized?
- Methodological Answer : Begin with 6-chloroindole as the precursor, introducing the Boc protecting group via di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF). Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) with FeCl₃ as a Lewis acid catalyst to direct regioselectivity. Optimize reaction temperature (0–25°C) and stoichiometry (1.1 equiv NBS) to minimize di-substitution. Monitor progress via TLC and confirm regiochemistry using ¹H NMR (e.g., downfield shifts for aromatic protons adjacent to bromine) .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer :
- HPLC : Assess purity (≥95%) using a C18 column with UV detection at 254 nm.
- NMR Spectroscopy : Confirm Boc group integrity (singlet at ~1.3 ppm for tert-butyl) and indole aromaticity (distinct coupling patterns for H-4 and H-7).
- Mass Spectrometry (HRMS-ESI) : Verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks matching the theoretical mass (±5 ppm).
- Elemental Analysis : Validate empirical formula (e.g., C, H, N content) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or IR absorptions) during characterization?
- Methodological Answer :
- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure.
- Computational Modeling : Compare experimental NMR/IR data with DFT-predicted spectra (e.g., Gaussian software).
- Variable-Temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing peak splitting anomalies.
- HPLC-MS : Detect trace impurities or degradation products influencing spectral data .
Q. What strategies prevent Boc group cleavage or dehalogenation during cross-coupling reactions of this compound?
- Methodological Answer :
- Mild Reaction Conditions : Use PdCl₂(dppf) for Suzuki-Miyaura couplings at 50–60°C in degassed THF/water.
- pH Control : Avoid strong bases (e.g., NaOtBu) to prevent Boc hydrolysis; instead, employ weak bases like K₂CO₃.
- In-Situ Protection : Add Boc₂O (1.2 equiv) if partial cleavage occurs.
- LC-MS Monitoring : Track intermediates to abort reactions if dehalogenation is detected .
Q. How do steric and electronic effects of the Boc group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Steric Effects : The bulky Boc group reduces reactivity at the indole N-position but enhances stability at C-3 for SNAr reactions.
- Electronic Effects : Electron-withdrawing Boc protection lowers the HOMO energy, slowing electrophilic attacks.
- Kinetic Studies : Compare reaction rates of Boc-protected vs. unprotected analogs under identical conditions (e.g., Knoevenagel condensations) .
Q. What computational tools predict the regioselectivity of further functionalization (e.g., C-H activation) on this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to map Fukui indices, identifying electron-rich sites (e.g., C-5 for electrophilic substitution).
- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to prioritize reaction sites.
- Docking Studies : For biological targets, predict binding interactions to guide derivatization .
Data Analysis & Experimental Design
Q. How should researchers design control experiments to validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to heat (40°C), light, and humidity (75% RH) for 4 weeks.
- Analytical Comparison : Use HPLC and NMR to quantify degradation products (e.g., free indole or debrominated species).
- Stability-Indicating Methods : Develop a validated HPLC protocol with forced degradation studies .
Q. What statistical approaches are appropriate for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- ANOVA : Compare yields/purity across batches (n ≥ 5) to identify significant outliers.
- Principal Component Analysis (PCA) : Correlate reaction parameters (e.g., catalyst loading, temperature) with product quality.
- Design of Experiments (DoE) : Optimize synthetic conditions using a factorial design (e.g., Taguchi method) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
